2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a 7-chloro-1,1-dioxo-1,4,2-benzothiadiazine core linked via a sulfanyl-acetamide bridge to a 6-methyl-1,3-benzothiazol-2-yl group. The benzothiadiazine moiety contributes sulfonamide-like electronic properties, while the benzothiazole ring is associated with diverse bioactivities, including antimicrobial and anticonvulsant effects .
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S3/c1-9-2-4-11-13(6-9)27-16(19-11)21-15(23)8-26-17-20-12-5-3-10(18)7-14(12)28(24,25)22-17/h2-7H,8H2,1H3,(H,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVNWNDVSCKXPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 7-Chloro-1,1-Dioxo-4H-1,2,4-Benzothiadiazin-3-yl Thiol Core
The benzothiadiazine scaffold is synthesized via a nitro-reduction and cyclization sequence. As reported by, 2-nitrobenzenesulfonamides serve as precursors for generating 1,2,4-benzothiadiazin-3-one 1,1-dioxides. For the target compound, the 7-chloro substituent is introduced during the sulfonamide derivatization phase:
Chlorination of 2-Nitrobenzenesulfonamide :
Cyclization to Benzothiadiazinone Dioxide :
- Treatment with carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) induces cyclization, forming the 7-chloro-1,1-dioxo-1,2,4-benzothiadiazin-3(4H)-one .
- The reaction proceeds via imidazole-mediated activation of the sulfonamide nitrogen, followed by nucleophilic attack by the adjacent amine (Fig. 1A).
Thiolation at Position 3 :
Optimization Note : Excess CDI (1.5 equiv.) and prolonged reaction times (12–18 h) improve cyclization yields to >85%. Chlorine incorporation at position 7 is maintained throughout due to the meta-directing nature of the sulfonamide group.
Synthesis of N-(6-Methyl-1,3-Benzothiazol-2-yl)Acetamide
The 6-methylbenzothiazole fragment is synthesized through cyclocondensation and acetylation:
Formation of 6-Methyl-1,3-Benzothiazol-2-amine :
Acetylation of the 2-Amino Group :
Critical Consideration : The methyl group at position 6 necessitates ortho-directing effects during cyclization, favoring regioselective benzothiazole formation.
Coupling via Sulfanyl Acetamide Bridge
The final step conjugates the benzothiadiazine thiol and benzothiazole acetamide through nucleophilic substitution:
Reaction Conditions :
Mechanistic Pathway :
Yield Optimization :
- Excess acetamide (1.1 equiv.) and controlled temperatures (20–25°C) minimize disulfide byproducts.
- Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) isolates the target compound in 72–78% yield.
Analytical Characterization and Validation
Spectroscopic Data :
Purity Assessment :
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Regioselectivity in Benzothiadiazine Chlorination :
Thiol Oxidation :
Benzothiazole Solubility :
- Sonication in warm DMF (40°C) ensures homogeneous mixing during acetylation.
Chemical Reactions Analysis
Types of Reactions
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Anticonvulsant Activity
Compounds like 1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas exhibit potent anticonvulsant activity in the Maximal Electroshock Seizure (MES) model, with derivatives 5f, 5n, and 5p showing 100% protection at 30 mg/kg. SAR studies indicate that electron-donating groups (e.g., -CH₃, -OCH₃) at the benzothiazole’s 6-position enhance activity, while electron-withdrawing substituents (-NO₂) reduce efficacy .
Antimicrobial and Anti-inflammatory Potential
Benzothiazole-acetamide derivatives, such as those in and , demonstrate moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The sulfanyl bridge in the target compound may improve membrane permeability compared to simpler benzothiazole derivatives .
Toxicity Profiles
Most benzothiazole hybrids, including the target compound’s analogues, show low hepatotoxicity and neurotoxicity at therapeutic doses (e.g., 30 mg/kg) . However, the introduction of bulky substituents (e.g., morpholine-dithiocarbamate in 4d) slightly increases cytotoxicity .
Physicochemical and Electronic Properties
- Solubility: The sulfonyl group in the benzothiadiazine core enhances water solubility compared to non-sulfonylated benzothiazoles .
Biological Activity
The compound 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a complex organic molecule with potential biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C15H12ClN2O3S
- Molecular Weight : 341.78 g/mol
Structural Characteristics
The compound features a benzothiadiazin moiety with a chloro substituent and a sulfanyl group. Its structural complexity suggests potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this one exhibit significant antimicrobial properties. The presence of the benzothiadiazin structure is often associated with enhanced activity against various bacterial strains. A study demonstrated that derivatives of benzothiadiazine show considerable effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .
Anticancer Properties
Preliminary studies have suggested that compounds containing benzothiadiazine rings can inhibit tumor growth. For instance, derivatives have shown cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, certain benzothiadiazine derivatives have been identified as inhibitors of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues . This inhibition could lead to therapeutic applications in conditions like glaucoma and edema.
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various benzothiadiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating significant antibacterial activity .
- Cytotoxicity Assay : In vitro assays on cancer cell lines showed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptotic cells .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
